molecular formula C11H6BrNO2 B1518914 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile CAS No. 1135283-25-8

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile

Cat. No.: B1518914
CAS No.: 1135283-25-8
M. Wt: 264.07 g/mol
InChI Key: NQWCBYYXSVRBQC-UHFFFAOYSA-N
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Description

The compound “3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran substituted chalcone compounds, including “this compound”, have been synthesized for anticancer drug research . The synthesis involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone and 5-bromo-2-hydroxybenzaldehyde with aqueous Na2CO3 and 4-dimethylaminopyridine (DMAP) at 80 °C .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzofuran ring, a bromine atom, and a nitrile group . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds, including “this compound”, have been involved in various chemical reactions. For instance, novel methods for constructing benzofuran rings have been discovered, such as a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Synthesis of Heterocycles

Research demonstrates the utility of 3-oxopropanenitriles, closely related to 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile, in synthesizing heterocyclic compounds. For example, manganese(III) acetate mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have been used to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles, showcasing a method for constructing complex molecular structures (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Antimicrobial Applications

Another area of application is in the development of antimicrobial agents. For instance, 5-bromobenzofuranyl aryl ureas and carbamates, which involve the benzofuran moiety, have been synthesized and evaluated for their antimicrobial properties. This indicates the potential for compounds like this compound to contribute to the development of new antimicrobial substances (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).

Drug Synthesis

The compound also has relevance in drug synthesis. Lewis acid-catalyzed synthesis methods have been utilized to create benzofurans and tetrahydrobenzofurans from acrolein dimer and 1,3-dicarbonyl compounds, potentially offering a pathway for synthesizing drug molecules that include benzofuran units, such as benzbromarone and amiodarone (Huang, Xu, Liu, Chen, & Gu, 2019).

Biological Agent Synthesis

Moreover, the synthesis of thiazolidinone derivatives incorporating the benzofuran unit demonstrates the compound's utility in creating biological agents. The process involves a series of reactions leading to the formation of Schiff bases and their subsequent transformation into thiazolidinone derivatives, which have been screened for antimicrobial and analgesic activities (Venkatesh, Bodke, & Biradar, 2010).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, “(5-Bromo-1-benzofuran-2-yl)methanol”, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the strong biological activities of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Therefore, “3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile” and similar compounds could be the focus of future research in drug development.

Properties

IUPAC Name

3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO2/c12-8-1-2-10-7(5-8)6-11(15-10)9(14)3-4-13/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWCBYYXSVRBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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